Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate
Description
Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a bicyclic structure with a tert-butyl carboxylate protecting group, a hydroxyl substituent, and a 4-methoxyphenyl-pyrrolidine carbonyl moiety. Its structural complexity—including stereochemistry, functional groups, and aromatic substituents—warrants a systematic comparison with analogous compounds to elucidate structure-activity relationships (SAR), physicochemical properties, and applications.
Properties
Molecular Formula |
C21H30N2O5 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H30N2O5/c1-21(2,3)28-20(26)23-13-15(24)12-18(23)19(25)22-11-5-6-17(22)14-7-9-16(27-4)10-8-14/h7-10,15,17-18,24H,5-6,11-13H2,1-4H3 |
InChI Key |
KEXKZZSHCPPTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCCC2C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Reactions and Conditions
Formation of N-Boc Pyrrolidine Derivatives
The starting point often involves tert-butyl pyrrolidine-1-carboxylate (N-Boc-pyrrolidine) , which serves as a protected pyrrolidine scaffold. Preparation of this intermediate typically uses:
- Treatment of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to install the tert-butyl carbamate protecting group.
- Subsequent lithiation at the 2-position using sec-butyllithium (s-BuLi) at low temperatures (-78°C) in anhydrous tetrahydrofuran (THF) to generate a nucleophilic intermediate.
- Quenching with electrophiles such as boron derivatives (e.g., B(OMe)3) to introduce substituents or functional handles for further elaboration.
Hydroxylation at the 4-Position of Pyrrolidine
Hydroxylation at the 4-position can be achieved by:
- Selective oxidation or functional group transformation of an intermediate pyrrolidine derivative.
- Use of hydroxy-substituted pyrrolidine intermediates such as tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate as analogs.
- Control of stereochemistry during hydroxylation is critical for obtaining the desired stereoisomer.
Properties of related hydroxylated compound:
Amide Bond Formation to Attach Pyrrolidine-1-carbonyl Group
The final step involves coupling the substituted pyrrolidine with a carbonyl-containing moiety to form the amide linkage:
- Activation of carboxylic acid derivatives or use of acid chlorides.
- Coupling agents such as EDCI, HATU, or DCC may be used.
- Reaction conditions optimized to preserve stereochemistry and functional group integrity.
While specific detailed procedures for this exact compound are scarce, analogous methods are well-documented in pyrrolidine chemistry literature.
Summary Table of Preparation Methods
Comprehensive Research Findings and Notes
- The use of sec-butyllithium at low temperatures (-78°C) is critical for regioselective lithiation of the pyrrolidine ring, enabling subsequent functionalization.
- Palladium-catalyzed carboamination reactions enable simultaneous formation of C-N and C-C bonds with high diastereoselectivity, which is essential for controlling stereochemistry in pyrrolidine derivatives.
- Protecting groups such as tert-butyl carbamate (Boc) are indispensable for the selective functionalization of nitrogen atoms without side reactions.
- Hydroxylation steps require careful stereochemical control, often achieved via selective oxidation or using chiral intermediates.
- Amide bond formation protocols are adapted from peptide coupling chemistry, ensuring mild conditions to preserve sensitive functional groups and stereocenters.
- Literature emphasizes the importance of purification techniques such as flash chromatography and crystallization to isolate stereochemically pure products.
Chemical Reactions Analysis
Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaH (Sodium hydride) or KOH (Potassium hydroxide).
Scientific Research Applications
Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Structural Features
The target compound contains two pyrrolidine rings: one with a 4-hydroxy group and tert-butyl carboxylate, and another linked via a carbonyl group to a 4-methoxyphenyl substituent. Key structural variations among analogs include substituent type, stereochemistry, and functional group positioning.
Table 1: Structural Comparison
Physicochemical Properties
Functional groups and stereochemistry significantly influence solubility, polarity, and stability.
Table 2: Physicochemical Comparison
Conformational Analysis
- Ring Puckering : highlights the importance of ring puckering in pyrrolidine derivatives. The target compound’s bicyclic structure likely adopts a specific puckered conformation to minimize steric strain, whereas analogs like ’s compound exhibit puckering influenced by hydroxymethyl and hydroxyl groups .
Biological Activity
Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate, also known as (2S,4S)-tert-butyl 4-hydroxy-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate, is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Characteristics
The molecular formula of this compound is C21H30N2O5, with a molecular weight of 390.5 g/mol. The compound features several functional groups, including hydroxyl, carbonyl, and methoxy groups, which contribute to its biological properties. Its stereochemistry is indicated by the (2S,4S) configuration, affecting its interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Hydroxyl, carbonyl, methoxy |
| Molecular Weight | 390.5 g/mol |
| Molecular Formula | C21H30N2O5 |
| Stereochemistry | (2S,4S) |
Biological Activity
Research indicates that compounds similar to this compound often exhibit significant biological activities. Notably, this compound has shown potential as a melanocortin receptor agonist , which may be relevant in treating obesity and metabolic disorders. The mechanism of action involves interactions with specific molecular targets where the hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.
The biological activity of this compound can be attributed to:
- Hydrogen Bonding : The hydroxyl and carbonyl groups facilitate binding to biological targets.
- Hydrophobic Interactions : The methoxyphenyl group enhances binding affinity through hydrophobic interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Pyrrolidine Derivative : Initial synthesis steps focus on creating the pyrrolidine core.
- Introduction of Functional Groups : Hydroxyl and carbonyl groups are introduced through specific reactions.
- Final Purification : The product is purified to ensure high yields and purity.
Case Studies and Research Findings
Several studies have evaluated the biological activity and pharmacological potential of this compound:
- Melanocortin Receptor Activity : Research has demonstrated that the compound acts as an agonist at melanocortin receptors, suggesting applications in obesity management.
- Antibacterial Properties : Compounds with similar structures have shown significant antibacterial activity against various pathogens, indicating potential for developing new antibacterial agents .
- Pharmacokinetic Studies : Interaction studies suggest that the compound's functional groups enhance binding with proteins and enzymes, which could lead to inhibition or modulation of their activities.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Key findings include:
| Analog Compound | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate | Methoxymethyl group | Different reactivity |
| Tert-butyl (2R,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | Thiazolidine-3-carbonyl group | Unique chemical properties |
| Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | Spirocyclic structure | Distinct pharmacological profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
